Chiograsterol B

Description

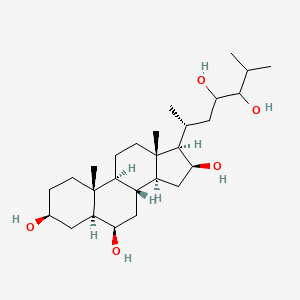

Structure

3D Structure

Properties

CAS No. |

18206-50-3 |

|---|---|

Molecular Formula |

C27H48O5 |

Molecular Weight |

452.676 |

IUPAC Name |

(3S,5S,6R,8R,9S,10R,13S,14S,16S,17R)-17-[(2R)-4,5-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol |

InChI |

InChI=1S/C27H48O5/c1-14(2)25(32)23(31)10-15(3)24-22(30)13-19-17-12-21(29)20-11-16(28)6-8-26(20,4)18(17)7-9-27(19,24)5/h14-25,28-32H,6-13H2,1-5H3/t15-,16+,17-,18+,19+,20-,21-,22+,23?,24+,25?,26-,27+/m1/s1 |

InChI Key |

CMQFLGLLNCCPHC-BBFZIOQRSA-N |

SMILES |

CC(C)C(C(CC(C)C1C(CC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C)O)O)O |

Origin of Product |

United States |

Isolation and Structural Characterization of Chiograsterol B

Botanical Sources and Phytochemical Investigations

Phytochemical investigations are crucial for discovering and isolating novel compounds from the plant kingdom. Chiograsterol B has been a subject of interest within these studies, particularly concerning its origin and presence in various plant species.

Chamaelirium luteum, commonly known as False Unicorn, has been identified as a primary botanical source for this compound. Research into the roots of C. luteum has led to the isolation of steroidal saponins (B1172615), with this compound identified as a key aglycone component within these compounds scispace.com, nih.gov, researchgate.net. The investigation of C. luteum roots yielded two new steroidal saponins, which contained an unusual aglycone scispace.com, nih.gov, researchgate.net. The determination of the structure and stereochemistry of these major saponins from C. luteum was significantly advanced by the total synthesis of 23R,24S-Chiograsterol B nih.gov, researchgate.net. This synthesis was essential as the absolute configurations of the isolated molecules could not be definitively determined through spectroscopic methods alone nih.gov. The structures of the major steroidal saponins from C. luteum were ultimately elucidated using a combination of multistage mass spectrometry (MSn), 1D and 2D Nuclear Magnetic Resonance (NMR) experiments, and chemical degradation researchgate.net.

While Chamaelirium luteum is a confirmed source of this compound, reports indicating its presence in other plant species are limited within the available literature. Further phytochemical surveys may be required to ascertain its broader distribution in the plant kingdom researchgate.net.

Methodologies for Isolation and Purification in Natural Product Research

The isolation and purification of sterols and related compounds from complex plant matrices employ a range of conventional and advanced techniques. These methodologies are designed to separate target molecules based on their distinct physicochemical properties.

Conventional methods for sterol isolation often include solvent extraction, distillation, evaporative fractionation, saponification (to cleave ester linkages), and chemical esterification nih.gov, researchgate.net. Following initial extraction, purification typically involves chromatographic techniques. These can range from silica (B1680970) gel column chromatography to more advanced methods like high-performance liquid chromatography (HPLC) and supercritical fluid extraction (SFE) nih.gov, researchgate.net, mdpi.com, google.com. Solid-phase extraction (SPE) is also utilized for isolating sterols from other matrix components nih.gov. Crystallization, including solvent crystallization, is another strategy employed for purifying sterols nih.gov, google.com. For compounds like this compound, which are part of steroidal saponins, the isolation process often involves these general sterol isolation techniques, followed by spectroscopic analysis to confirm the structure of the isolated aglycone or its glycosylated forms researchgate.net.

Advanced Spectroscopic and Crystallographic Techniques for Absolute Stereochemistry Elucidation

Elucidating the precise three-dimensional structure and absolute stereochemistry of complex natural products like this compound relies heavily on advanced spectroscopic and crystallographic tools.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic molecules uzh.ch, libretexts.org. Both 1D and 2D NMR experiments provide detailed information about the connectivity and spatial arrangement of atoms within a molecule. Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) are vital for assigning proton resonances and establishing through-space proximity between atoms, which is critical for defining molecular conformation and stereochemistry uzh.ch, ibaraki.ac.jp. In the context of this compound, NMR, alongside MSn and chemical degradation, was instrumental in determining the structures of the steroidal saponins isolated from Chamaelirium luteum researchgate.net. The precise stereochemical configuration of this compound, specifically the 23R,24S designation, was ultimately established through a combination of total synthesis and X-ray crystallography of synthetic intermediates, with spectroscopic data supporting these findings nih.gov.

Mass Spectrometry (MS) provides essential information regarding the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns savemyexams.com, msu.edu, nih.gov, youtube.com. The molecular ion peak (M+) in a mass spectrum indicates the mass-to-charge ratio (m/z) of the intact molecule, while fragmentation patterns reveal characteristic fragments that result from the breaking of chemical bonds within the molecule savemyexams.com. Techniques such as multistage mass spectrometry (MSn) and, more recently, Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry/Mass Spectrometry (UHPLC-QTOF-MS/MS), have been employed in the phytochemical analysis of plant extracts containing compounds like this compound researchgate.net, researchgate.net. These methods aid in identifying the molecular formula and provide structural clues through the analysis of fragment ions, complementing the data obtained from NMR spectroscopy.

X-ray Crystallography for Relative and Absolute Configuration Determination

X-ray crystallography stands as a powerful technique for unequivocally determining the three-dimensional arrangement of atoms within a crystalline solid libretexts.org. This method is instrumental in establishing the relative configuration of stereogenic centers within a molecule, detailing how chiral centers are oriented with respect to each other nih.govspringernature.com. Furthermore, under specific conditions, X-ray diffraction can also be employed to ascertain the absolute configuration, which defines the handedness of the molecule nih.govspringernature.com. While direct X-ray crystallographic data for this compound itself is not extensively detailed in the provided search snippets, related studies have utilized X-ray crystallography on intermediates or derivatives to infer stereochemical details . In cases where direct crystallographic determination of absolute configuration is challenging or not feasible, complementary methods are often employed researchgate.net114.55.40mdpi.com.

Chiroptical Methods (e.g., Electronic Circular Dichroism) in Stereochemical Elucidation

Chiroptical methods, such as Electronic Circular Dichroism (ECD), play a vital role in the stereochemical analysis of chiral molecules like this compound mdpi.commdpi.compsu.edu. These techniques probe the differential absorption of left and right circularly polarized light by chiral molecules, providing spectral signatures that are highly sensitive to the molecule's three-dimensional structure mdpi.comnih.gov. ECD spectra, when interpreted in conjunction with theoretical calculations (e.g., quantum chemical simulations), are particularly effective for assigning the absolute configuration of complex natural products, especially when other methods yield ambiguous results mdpi.comfrontiersin.org. The ability of chiroptical spectroscopy to provide detailed stereochemical information is crucial for confirming assignments made through other techniques or for determining configurations when X-ray crystallography is not applicable mdpi.com.

Elucidation of the Unique Open-Chain Steroidal Skeleton of this compound

The defining characteristic of this compound is its unique open-chain steroidal skeleton acs.orgresearchgate.netnih.gov. Unlike traditional steroidal saponins, which feature spirocyclic acetal (B89532) rings (spirostanols) or opened-ring furostanol structures with a hemiacetal at C-22, this compound possesses an acyclic side chain at the C-17 position acs.orgnih.gov. This structural feature contributes significantly to its classification as an "open-chain steroidal saponin" acs.orgnih.gov.

The elucidation of this unique skeleton was primarily achieved through detailed analysis of spectroscopic data, particularly NMR and mass spectrometry dntb.gov.uaresearchgate.netacs.orgfigshare.comphcogj.combu.edu.eg. Specifically, the (23R,24S) configuration has been assigned to the aglycone skeleton of this compound acs.orgresearchgate.net. Spectroscopic techniques allowed researchers to map out the precise arrangement of atoms, the stereochemistry at critical centers like C-23 and C-24, and the nature of the glycosidic linkages, thereby confirming the distinctive open-chain architecture.

Table 1: Key Stereochemical Feature of this compound

| Compound Name | Identified Stereochemistry | Primary Spectroscopic Methods Used for Elucidation |

| This compound | (23R,24S) | NMR (1D, 2D), HRMS, UV, Mass Spectrometry dntb.gov.uaacs.orgresearchgate.netfigshare.comphcogj.combu.edu.eg |

Table 2: Spectroscopic Data for this compound (Selected)

| Spectroscopic Method | Observed Data (Example) | Significance |

| ¹H NMR | δ 5.35 (m, H-6) | Indicates the presence of a proton at the C-6 position, part of the steroidal ring system . |

| Mass Spectrometry | HRMS | Provides accurate molecular weight and elemental composition, aiding in structural confirmation dntb.gov.uabu.edu.eg. |

| NMR Spectroscopy | 1D and 2D NMR | Crucial for determining atom connectivity, functional groups, and stereochemistry dntb.gov.uaresearchgate.netacs.orgfigshare.comphcogj.com. |

Compound Names Mentioned:

this compound

Chemical Synthesis and Derivatization Studies of Chiograsterol B and Its Analogues

Total Synthesis Approaches to Chiograsterol B

The total synthesis of 23R,24S-Chiograsterol B, a complex steroidal saponin (B1150181) aglycone, represents a significant achievement in organic chemistry. The successful route, developed by Matovic and colleagues, provides a blueprint for the construction of related open-chain steroidal saponins (B1172615) and showcases the power of modern synthetic methodologies. blogspot.comresearchgate.net

Strategic Disconnections and Selection of Key Synthetic Precursors

The retrosynthetic analysis of this compound hinges on a convergent strategy, identifying a key precursor that allows for the efficient and stereocontrolled installation of the intricate C-17 side chain. The readily available and structurally related steroid, pregnenolone, was strategically selected as the starting material. This choice is advantageous as it provides the complete tetracyclic core of this compound with the correct stereochemistry, significantly reducing the number of synthetic steps required to build the foundational framework. The primary challenge then becomes the stereoselective construction of the acyclic side chain at the C-17 position.

Development and Application of Stereoselective Methodologies in Side-Chain Construction (e.g., Anion-Accelerated Oxy-Cope Rearrangement)

The cornerstone of the this compound synthesis is the stereoselective construction of the C-17 side chain, which possesses multiple chiral centers. To achieve this, an elegant application of the anion-accelerated oxy-Cope rearrangement was employed. blogspot.comresearchgate.net This powerful rsc.orgrsc.org-sigmatropic rearrangement allows for the formation of a carbon-carbon bond with a high degree of stereocontrol.

The oxy-Cope rearrangement is a variant of the Cope rearrangement where a 1,5-dien-3-ol is converted to an unsaturated carbonyl compound. nih.gov The reaction is driven by the formation of a stable carbonyl group. nih.gov A significant rate acceleration, often by a factor of 10¹⁰ to 10¹⁷, is observed when the hydroxyl group is deprotonated to form an alkoxide, a process known as the anion-accelerated oxy-Cope rearrangement. rsc.org This allows the reaction to proceed at much lower temperatures and with greater efficiency. rsc.org

In the synthesis of this compound, a carefully designed 1,5-diene precursor was synthesized from pregnenolone. The stereochemistry of the newly formed chiral centers in the side chain was precisely controlled by the chair-like transition state of the rearrangement. This critical step established the correct relative stereochemistry of the side chain, which was crucial for the successful completion of the total synthesis.

Challenges and Innovations in Complex Steroidal Saponin Synthesis

The synthesis of complex steroidal saponins like this compound is fraught with challenges. One of the primary hurdles is the stereocontrolled construction of often highly functionalized and stereochemically rich side chains. blogspot.comresearchgate.netacs.org The acyclic nature of the side chain in open-chain steroidal saponins presents a unique challenge compared to their spirostanol (B12661974) and furostanol counterparts, as the conformational flexibility of the side chain can make stereocontrol more difficult to achieve.

Innovations in synthetic methodology, such as the strategic application of the anion-accelerated oxy-Cope rearrangement, have been pivotal in overcoming these challenges. blogspot.comresearchgate.net Furthermore, the development of new reagents and catalytic systems continues to provide chemists with the tools needed to tackle these complex molecular architectures. The synthesis of this compound serves as a testament to the ingenuity and perseverance required to conquer the intricate world of natural product synthesis. The tedious preparation and extraction processes of natural products, often resulting in low yields, also present a significant challenge, making chemical synthesis an attractive alternative for obtaining these valuable compounds for further study. nih.gov

Synthesis and Characterization of this compound Derivatives and Structural Analogues

Currently, the scientific literature primarily focuses on the total synthesis of the natural form of this compound. Detailed studies on the synthesis and characterization of a wide range of its derivatives and structural analogues are not extensively reported. The development of synthetic routes to analogues of complex natural products is a crucial area of research, as it can lead to the discovery of new compounds with improved or novel biological activities. The synthetic strategy developed for this compound provides a solid foundation for the future synthesis of such analogues, which could involve modifications to the steroidal core or the C-17 side chain.

Development of General Synthetic Methodologies Applicable to Open-Chain Steroidal Saponin Scaffolds

The synthetic strategies employed in the total synthesis of this compound have broader implications for the synthesis of other open-chain steroidal saponins. The successful application of the anion-accelerated oxy-Cope rearrangement for the stereoselective construction of the acyclic side chain provides a valuable and potentially generalizable method for this class of natural products. blogspot.comresearchgate.net

Molecular and Cellular Biological Activities of Chiograsterol B and Its Structural Congeners

In Vitro Bioactivity Screening Methodologies in Research

The evaluation of saponins' biological potential often employs various in vitro methodologies. A common approach for assessing potential oral absorption and metabolic stability involves the use of the Caco-2 cell monolayer model, which mimics the human gastrointestinal tract longdom.orgresearchgate.netacs.orgacs.orgresearchgate.net. This model allows researchers to determine the permeability of compounds across the intestinal barrier. Other standard bioactivity screening methods include cell viability assays, such as the MTT assay, to quantify cellular metabolic activity and growth . High-throughput screening techniques are also utilized to efficiently assess the bioactivity of numerous compounds, aiding in the identification of potential therapeutic agents nih.govmdpi.com.

Investigations into Cell Proliferation and Viability in Research Models (e.g., Human Tumor Cell Lines)

Studies have explored the antiproliferative effects of compounds derived from Chamaelirium luteum, including those related to Chiograsterol B, against various human tumor cell lines. In one investigation, aglycones and their derivatives, specifically identified as compounds 3 and 10 and related compounds 16, 17, 19, and 20, demonstrated significant antiproliferative activity when tested against six human tumor cell lines researchgate.netresearchgate.net. Given that (23R,24S)-Chiograsterol B is identified as aglycone 3 in related literature acs.orgresearchgate.net, these findings suggest a notable role for the aglycone structure in mediating antiproliferative effects. Generally, saponins (B1172615) have been reported to inhibit tumor cell proliferation and can induce apoptosis, the programmed cell death pathway nih.gov.

In Vitro Membrane Permeability and Transport Studies in Cell Models (e.g., Caco-2 Cell Monolayer Model)

Studies utilizing cell models, such as the Caco-2 cell monolayer, are crucial for evaluating the potential bioavailability and membrane transport characteristics of compounds. The Caco-2 cell line, derived from human colorectal carcinoma, differentiates into polarized monolayers that mimic the intestinal epithelium, making it a widely used model for predicting intestinal drug absorption and permeability evotec.com. These studies investigate how compounds traverse the cellular barrier, which is influenced by both passive diffusion and active transport mechanisms.

Exploration of Potential Active Transport Mechanisms in Cellular Systems

While passive diffusion is a primary route for many small molecules, larger or more polar compounds often rely on specific membrane transport proteins to cross cellular barriers nih.govwikipedia.org. Research on Chamaelirium luteum saponins, which share structural similarities and often feature this compound as their aglycone core, suggests the involvement of active transport mechanisms acs.orgresearchgate.netacs.org. Studies have indicated that some of these saponins are actively transported across Caco-2 cell monolayers acs.orgacs.org. The research group investigating these compounds is exploring the potential role of transporters, such as GLUT transporters, in mediating the cellular uptake of these saponins longdom.org. Although direct evidence for this compound itself being a substrate for specific active transporters is not explicitly detailed in the provided literature, the active transport observed in its glycosylated congeners suggests that such mechanisms could play a role in the cellular disposition of related steroidal compounds.

Correlation Between Structural Features (e.g., Number of Sugar Units) and Cellular Permeability

The structural characteristics of steroidal saponins, particularly the number and arrangement of sugar units (glycosylation), significantly influence their membrane permeability. Studies on Chamaelirium luteum saponins have revealed a clear structure-permeability relationship acs.orgresearchgate.netacs.org. Compounds with fewer sugar units, such as monodesmodic saponins with two sugar units, generally exhibit moderate to high permeability. In contrast, an increase in glycosylation, specifically bidesmodic saponins with three sugar units, leads to a marked decrease in permeability, resulting in low-to-negligible transport across the Caco-2 cell monolayer acs.org. This compound, as the aglycone (sapogenin 3), demonstrates low permeability acs.org, underscoring that the aglycone structure itself has limited transport efficiency. The addition of sugar moieties, while potentially increasing water solubility, can hinder passage through the lipid bilayer unless specific active transport systems are engaged. The data collectively suggest that while the this compound core is a fundamental structural element, its permeability is heavily modulated by its glycosylation pattern.

Table 1: Apparent Permeability (Papp) of this compound and Related Saponins in Caco-2 Cell Monolayers

| Compound Name | Structural Feature | Apparent Permeability (Papp) (× 10⁻⁶ cm/s) | Permeability Category | Reference |

| This compound | Aglycone (Sapogenin 3) | Low | Low | longdom.orgacs.org |

| Saponin (B1150181) 2 | Bidesmodic, 3 sugar units | 0.262 (±0.0991) | Low-to-negligible | acs.org |

| Saponin 8 | Bidesmodic, 3 sugar units | 0.250 (±0.0901) | Low-to-negligible | acs.org |

| Saponin 7 | Bidesmodic, 3 sugar units | 0.0667 (±0.0493) | Low-to-negligible | acs.org |

| Saponin 4 (Heloside A) | Bidesmodic, 2 sugar units | 1.45 (±0.355) | Moderate | acs.org |

| Chamaeliroside A (1) | Monodesmodic, 2 sugar units | Moderate | Moderate-to-high | acs.orgacs.org |

| 6-Dehydrochamaeliroside A (6) | Monodesmodic, 2 sugar units | 13.6 (±2.99) | Moderate-to-high | acs.orgacs.org |

Note: Papp values for this compound and some related saponins are described qualitatively as "Low" or "Moderate" in the cited literature.

Evaluation of Antioxidant Activity in Defined Cellular Systems

The evaluation of antioxidant activity within cellular systems is critical for understanding a compound's potential to protect cells from oxidative damage. Cellular antioxidant assays, such as the Cellular Antioxidant Activity (CAA) assay or the Light Up Cell System (LUCS) assay, measure the ability of compounds to scavenge reactive oxygen species (ROS) or inhibit oxidative stress within living cells mdpi.combmglabtech.comnih.gov. These assays are considered more biologically relevant than cell-free assays as they account for cellular uptake, metabolism, and intracellular localization nih.gov.

Advanced Analytical and Methodological Approaches in Chiograsterol B Research

Modern Chromatographic Techniques for Isolation, Separation, and Quantification

The isolation and purification of Chiograsterol B from complex natural matrices, as well as its subsequent quantification, are critically dependent on advanced chromatographic techniques. These methods are indispensable for obtaining pure samples for further analysis and for determining the compound's concentration in various contexts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound. Its ability to resolve mixtures based on differential partitioning between a stationary phase and a mobile phase allows for the isolation of this compound from other co-occurring compounds researchgate.netresearchgate.net. HPLC methods, often employing reversed-phase columns (e.g., C18), are optimized for retention time and peak shape, enabling precise quantification through peak area or height measurements against a calibrated standard google.comnih.gov. Furthermore, HPLC is crucial for assessing the purity of isolated this compound, with chromatograms revealing the presence and levels of any impurities google.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) , including its tandem variant (LC-MS/MS), offers enhanced capabilities for both identification and quantification. LC-MS couples the separation power of HPLC with the sensitive detection and structural information provided by mass spectrometry researchgate.netnih.govchromatographyonline.comresearchgate.netnih.govsciopen.com. This hyphenated technique is particularly valuable for analyzing complex samples, such as those derived from plant extracts, where this compound may be present in low concentrations or alongside structurally similar compounds researchgate.netnih.gov. LC-MS/MS provides mass-to-charge (m/z) ratios and fragmentation patterns, which serve as unique fingerprints for identifying this compound and distinguishing it from isobaric compounds chromatographyonline.comnih.gov. Ultra-High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) is utilized for high-resolution chemical profiling, offering precise mass measurements for accurate elemental composition determination researchgate.net. LC-MS is also advantageous for quantifying compounds with poor UV absorption, a characteristic that might limit traditional UV detection methods in HPLC nih.gov.

| Technique | Primary Applications for this compound Research | Data Generated |

| HPLC | Isolation, Separation, Quantification, Purity Assessment | Retention Time, Peak Area/Height, Purity Percentage |

| LC-MS / LC-MS/MS | Identification, Quantification, Impurity Profiling, Structural Confirmation | Retention Time, Mass-to-Charge Ratio (m/z), Fragmentation Patterns, Isotopic Patterns |

| UHPLC-QTOF-MS/MS | High-resolution Chemical Profiling, Elemental Composition Determination | High-resolution m/z values, Fragmentation Data |

Integration of Advanced Structural Characterization Techniques for Research Purity and Identity Confirmation

Confirming the precise molecular structure and ensuring the high purity of this compound are paramount for reliable research outcomes. A suite of advanced spectroscopic techniques is integrated to achieve this, providing detailed insights into the compound's architecture and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a pivotal tool for elucidating the structure of this compound. ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms within the molecule, while ¹³C NMR reveals the carbon skeleton researchgate.netresearchgate.netsciopen.com. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish through-bond and through-space connectivities, thereby mapping out the complete structure, including stereochemistry researchgate.netresearchgate.netsciopen.comnih.gov. NMR is also instrumental in confirming the purity of this compound by detecting and quantifying any residual impurities that may co-elute or remain from the isolation process outsourcedpharma.com.

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), complements NMR by providing accurate molecular weight information. HRMS can determine the elemental composition of this compound by precisely measuring its mass-to-charge ratio, which is crucial for confirming its identity and distinguishing it from compounds with similar nominal masses sciopen.comoutsourcedpharma.com. Fragmentation patterns obtained from MS/MS experiments offer further structural insights by revealing characteristic fragments of the molecule, aiding in its definitive identification outsourcedpharma.com.

Fourier Transform Infrared (FTIR) Spectroscopy can be utilized to identify functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavelengths corresponding to molecular vibrations wisdomlib.org. While not as definitive for complete structure elucidation as NMR or MS, FTIR provides complementary information about the types of chemical bonds and functional groups, supporting identity confirmation.

| Technique | Primary Applications for this compound Research | Data Generated |

| ¹H NMR | Proton environment mapping, Connectivity analysis | Chemical Shifts (δ), Coupling Constants (J), Peak Intensities |

| ¹³C NMR | Carbon skeleton elucidation | Chemical Shifts (δ) for carbon atoms |

| 2D NMR (COSY, HSQC, HMBC) | Establishing through-bond and through-space connectivities, Stereochemistry | Correlation maps between nuclei, confirming structural assignments |

| Mass Spectrometry (MS) | Molecular weight determination, Elemental composition, Fragmentation analysis | Mass-to-charge ratio (m/z), Isotopic patterns, Fragmentation spectra |

| HRMS | Precise mass measurement for elemental composition | High-resolution m/z values, accurate mass determination |

| FTIR Spectroscopy | Functional group identification | Absorption bands corresponding to specific chemical bonds and functional groups |

Application of Computational Chemistry and Molecular Modeling for Conformation and Reactivity Predictions

Computational chemistry and molecular modeling offer powerful in silico tools to predict and understand the behavior of this compound at the molecular level. These methods can provide insights into its three-dimensional structure, conformational flexibility, and potential reactivity, complementing experimental findings.

Computational Chemistry encompasses a range of methods, including Quantum Chemistry , which applies principles of quantum mechanics to chemical systems u-strasbg.frkallipos.gr. Techniques like Density Functional Theory (DFT) can be used to calculate electronic structures, predict molecular geometries, and explore reaction pathways and energy barriers, thereby offering insights into this compound's potential reactivity u-strasbg.frkallipos.gr. These methods provide a theoretical basis for understanding chemical transformations and interactions.

Molecular Modeling utilizes classical mechanics and statistical physics to simulate molecular systems u-strasbg.frkallipos.grupc.edu. Molecular Mechanics and Molecular Dynamics simulations can predict the preferred three-dimensional conformations of this compound by exploring its potential energy surface u-strasbg.frupc.edu. By modeling the interactions between atoms and bonds using force fields, these simulations can reveal the most stable spatial arrangements of the molecule and how it might change shape over time. This information is crucial for understanding how this compound might interact with biological targets or other molecules. Computational methods can also be employed to calculate spectroscopic parameters, such as NMR chemical shifts, which can then be compared with experimental data for validation researchgate.net.

| Technique/Approach | Primary Applications for this compound Research | Type of Predicted Data |

| Quantum Chemistry (e.g., DFT) | Electronic structure, Reactivity analysis, Energy calculations | Molecular orbitals, Energy levels, Reaction pathways, Transition states, Charge distributions |

| Molecular Mechanics | Conformational analysis, Energy minimization, Predicting stable 3D structures | Potential energy surfaces, Optimized geometries, Steric interactions |

| Molecular Dynamics | Studying conformational changes over time, Simulating molecular motion, Solvation effects | Molecular trajectories, Root-mean-square deviation (RMSD), Dynamic properties, Conformational landscapes |

By integrating these advanced analytical and computational methodologies, researchers can achieve a comprehensive understanding of this compound, from its precise structural identity and purity to its potential molecular behavior and interactions.

Future Directions and Identified Research Gaps in Chiograsterol B Studies

Exploration of Untapped Molecular and Cellular Biological Mechanisms

Current knowledge of the precise molecular and cellular targets of Chiograsterol B is limited. To fully harness its therapeutic potential, a deeper understanding of its mechanism of action is paramount. Future investigations should prioritize the elucidation of the specific signaling pathways and cellular processes modulated by this compound.

Key Research Questions:

Which specific proteins, enzymes, or receptors does this compound directly interact with?

How does this compound modulate key signaling cascades, such as those involved in inflammation, cell proliferation, or apoptosis?

What are the downstream effects of this compound on gene expression and protein synthesis in target cells?

Advanced "omics" technologies, including proteomics, transcriptomics, and metabolomics, will be instrumental in answering these questions. Techniques such as affinity chromatography coupled with mass spectrometry can identify direct binding partners, while next-generation sequencing can reveal changes in the cellular transcriptome following treatment with this compound. Understanding these fundamental mechanisms is a critical step towards identifying novel therapeutic applications and potential biomarkers for its activity.

Design and Synthesis of Novel Structural Analogues for Enhanced Bioactivity

The native structure of this compound provides a valuable scaffold for medicinal chemistry efforts. The design and synthesis of novel structural analogues offer the potential to enhance its potency, selectivity, and pharmacokinetic properties. A systematic structure-activity relationship (SAR) study is a cornerstone of this endeavor.

By strategically modifying different functional groups on the this compound molecule, researchers can probe the structural requirements for its biological activity. For instance, alterations to the side chain, modifications of the steroidal core, and the introduction of various substituents could lead to analogues with improved therapeutic profiles. Computational modeling and in silico docking studies can aid in the rational design of these new compounds by predicting their binding affinity to putative targets. The synthesis of a focused library of analogues will be essential for establishing a robust SAR and identifying lead candidates for further development.

Comprehensive Elucidation of its Biosynthetic Pathway

The natural production of this compound in its source organism is governed by a complex and likely multi-step biosynthetic pathway. A complete understanding of this pathway is not only of fundamental scientific interest but also holds significant practical implications. Elucidating the enzymatic machinery responsible for its synthesis could enable the biotechnological production of this compound and its precursors.

Key Research Objectives:

Identify the precursor molecules from which the this compound scaffold is derived.

Characterize the specific enzymes (e.g., cyclases, hydroxylases, transferases) involved in each step of the pathway.

Sequence the genes encoding these biosynthetic enzymes and organize them into a putative gene cluster.

This research will likely involve a combination of isotopic labeling studies to trace the metabolic precursors, followed by genome mining and functional genomics to identify and characterize the relevant genes and enzymes. Heterologous expression of the identified genes in a model organism, such as yeast or E. coli, could confirm their function and pave the way for metabolic engineering approaches to enhance the production of this compound. The elucidation of sterol biosynthesis pathways in organisms like Schizochytrium can serve as a methodological guide for these investigations. nih.govnih.gov

Development of High-Throughput Screening Assays for Diverse Biological Activities of Analogues

To efficiently evaluate the biological activities of a library of newly synthesized this compound analogues, the development of robust high-throughput screening (HTS) assays is essential. nih.gov These assays will enable the rapid and cost-effective screening of large numbers of compounds against a variety of biological targets.

The design of these assays will be guided by the known and hypothesized biological activities of this compound. For example, cell-based assays can be developed to measure effects on cell viability, proliferation, and specific signaling pathways. Biochemical assays can be designed to assess the inhibition of specific enzymes that are identified as molecular targets. The implementation of automated liquid handling systems and sophisticated data analysis platforms will be crucial for the successful execution of HTS campaigns. The results from these screens will provide valuable data for refining the SAR and prioritizing the most promising analogues for further preclinical evaluation.

Q & A

Q. What are the established synthesis protocols and characterization techniques for Chiograsterol B?

Methodological Answer:

- Synthesis : Common methods include semi-synthetic modification of natural precursors or total synthesis using stereoselective reactions (e.g., epoxidation or cyclization). Reaction conditions (temperature, catalysts, solvents) must be optimized to avoid side products .

- Characterization : Use a combination of NMR (¹H, ¹³C, 2D-COSY), HPLC-MS, and IR spectroscopy to confirm structural identity. For purity assessment, employ HPLC with a photodiode array detector (≥95% purity threshold is typical) .

- Reproducibility : Document all steps in a lab notebook, including batch-specific variables (e.g., solvent purity, reaction time). Cross-validate results with independent replicates .

Q. What preliminary biological activities have been reported for this compound, and what assays are used to validate them?

Methodological Answer:

- In vitro assays : Use cell viability assays (MTT, resazurin) in cancer lines (e.g., HeLa, MCF-7) to screen for cytotoxicity. IC₅₀ values should be calculated with dose-response curves (≥3 technical replicates) .

- Mechanistic studies : Pair phenotypic assays with target-based approaches (e.g., enzyme inhibition assays for kinases or proteases). Validate specificity using siRNA knockdown or competitive inhibitors .

- Data reporting : Include negative controls (e.g., DMSO vehicle) and reference compounds (e.g., doxorubicin for cytotoxicity) to contextualize activity .

Q. How can researchers ensure experimental reproducibility in studies involving this compound?

Methodological Answer:

- Protocol standardization : Provide detailed experimental sections in publications, including instrument calibration data (e.g., NMR spectrometer frequency), solvent suppliers, and batch numbers .

- Data sharing : Deposit raw spectra, chromatograms, and primary datasets in open-access repositories (e.g., Zenodo) with metadata tags for easy retrieval .

- Collaborative validation : Partner with independent labs to replicate key findings using shared protocols .

Advanced Research Questions

Q. How can contradictory pharmacological data for this compound be systematically resolved?

Methodological Answer:

- Meta-analysis : Aggregate data from multiple studies using PRISMA guidelines to identify confounding variables (e.g., cell line genetic drift, assay conditions) .

- Dose-response re-evaluation : Test conflicting results across a broader concentration range (e.g., 0.1–100 µM) to rule out threshold effects .

- Mechanistic triangulation : Combine orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm target engagement .

Q. What computational strategies are effective in modeling this compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against crystallized protein structures (PDB IDs). Validate with molecular dynamics (MD) simulations (≥100 ns trajectories) .

- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Cross-validate with leave-one-out (LOO) methods .

- Limitations : Address force field inaccuracies by comparing results across multiple software platforms (e.g., GROMACS vs. AMBER) .

Q. How can researchers optimize this compound’s synthetic yield while minimizing byproducts?

Methodological Answer:

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables (e.g., temperature, catalyst loading). Use JMP or Minitab for statistical analysis .

- Byproduct analysis : Employ LC-MS to identify side products and propose mechanistic pathways (e.g., over-oxidation or dimerization). Adjust protecting groups or reaction stoichiometry accordingly .

- Scale-up considerations : Monitor heat transfer and mixing efficiency during transition from milligram to gram-scale synthesis .

Methodological Resources

- Literature Review : Use SciFinder or Reaxys for structure-based searches; filter by "review articles" to identify consensus findings .

- Data Integrity : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset curation .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.